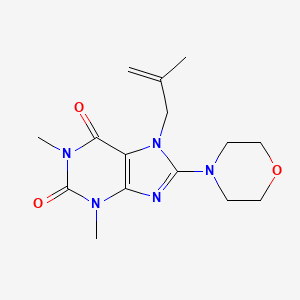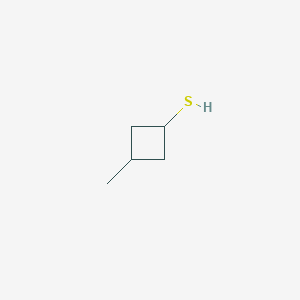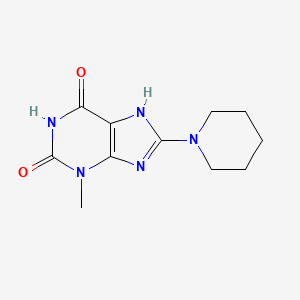
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione, also known as Methylphenidate, is a widely used central nervous system stimulant that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II drug, which means it has a high potential for abuse and dependence.
Applications De Recherche Scientifique
Structural Insights and Molecular Interactions
The Structural Complexity of Piperidin-Purine Compounds
A study highlighted the intricate hydrogen bond network in a salt-type adduct involving a structurally similar piperidin-purine compound. This network comprises 20 independent hydrogen bonds, showcasing the compound's potential for forming stable molecular complexes. Such structural insights are crucial for understanding the molecular interactions and designing novel compounds with enhanced biological activities (Orozco et al., 2009).
Pharmacokinetics and Drug Metabolism
Metabolism and Disposition in Humans
The pharmacokinetics and metabolism of linagliptin, a compound with a similar molecular structure, were explored, revealing insights into the excretion pathways and metabolic transformations. Such studies are fundamental in drug development, offering a blueprint for optimizing the pharmacological profile of new therapeutic agents (Blech et al., 2010).
Antimicrobial and Antitubercular Activities
Targeting Mycobacterium Tuberculosis
Novel purine linked piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. This research demonstrates the compound's potential as a scaffold for developing new antimycobacterial agents, highlighting the significance of molecular modification in enhancing biological activity (Konduri et al., 2020).
Antioxidant and Neuroprotective Properties
Inhibition of Lipid Peroxidation
Research on novel 21-amino steroids, structurally related to the query compound, showed potent inhibition of iron-dependent lipid peroxidation. This property is crucial for preventing oxidative stress-related cellular damage, underscoring the potential therapeutic applications in neurodegenerative diseases (Braughler et al., 1987).
Propriétés
IUPAC Name |
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-15-8-7(9(17)14-11(15)18)12-10(13-8)16-5-3-2-4-6-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQWDGNHLSCWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

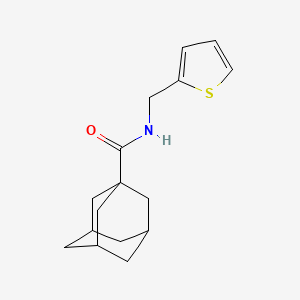
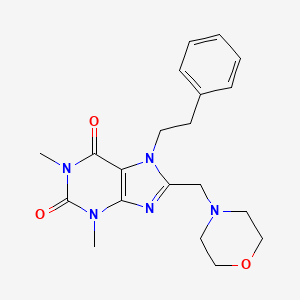
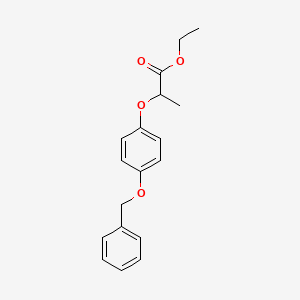


![Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2780346.png)
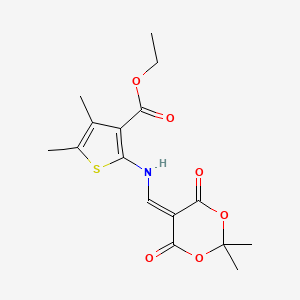

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)
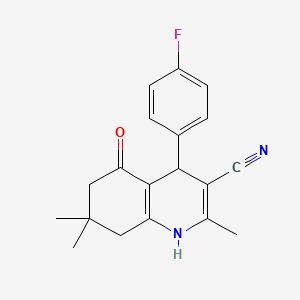
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)
![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)
